

Comparative Toxicity Profile of C15H16FN3OS2 and Structurally Related Antipsychotics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C15H16FN3OS2

Cat. No.: B12619315

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for the compound **C15H16FN3OS2** is not publicly available. This guide provides a comparative toxicity profile based on structurally and functionally similar thienobenzodiazepine and dibenzodiazepine derivatives, namely Olanzapine, Clozapine, and Fluperlapine. The insights drawn are inferential and should be used as a preliminary guide for further experimental investigation.

Introduction

The therapeutic efficacy of antipsychotic agents is often counterbalanced by their potential for adverse effects. Understanding the toxicity profile of a novel compound in comparison to established drugs is a critical step in the drug development process. This guide compares the toxicological profiles of Olanzapine, Clozapine, and Fluperlapine, which share structural similarities with the thienobenzodiazepine scaffold of **C15H16FN3OS2**. Olanzapine is a thienobenzodiazepine, making it a primary structural analog.^{[1][2]} Clozapine, a dibenzodiazepine, is functionally related with a well-documented and distinct toxicity profile.^[3] ^[4] Fluperlapine, a morphanthridine atypical antipsychotic, also shares structural and pharmacological similarities.^{[5][6][7]}

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for the selected comparator compounds.

Compound	Parameter	Value	Species/System	Reference
Olanzapine	Toxic Dose (Children)	>0.5 mg/kg	Human	[8]
Treated Overdose (Survival)	Up to 800 mg	Human	[1]	
Blood Concentration (Treated Overdose)	Up to 991 ng/mL	Human	[1]	
Primary Intoxicant Blood Concentration (Fatal)	660 - 4410 ng/mL (mean 1810 ng/mL)	Human (Postmortem)	[1]	
Potential for Toxicity (Blood Concentration)	As low as 100 ng/mL	Human	[9]	
Clozapine	Toxic Dose (Adults)	>100 mg (symptoms appear)	Human	[3]
Severe Toxicity Dose (Adults)	>1000 mg	Human	[3]	
Toxic Dose (Children)	>2.5 mg/kg (sedation)	Human	[4]	
Toxic Dose (Pediatric)	As low as 50 mg (significant toxicity)	Human	[3]	
Therapeutic Plasma Level	350 - 600 ng/mL	Human	[3]	
Toxic Plasma Level	>1000 ng/mL	Human	[3]	

Fatal Dose	>2500 mg	Human	[10]
Fluperlapine	Therapeutic Dose	200 - 400 mg daily (median 300 mg)	Human [5]
Overdose Effect	Epileptiform seizures	Human	[5]

Clinical Manifestations of Overdose

Symptom	Olanzapine	Clozapine	Fluperlapine
Central Nervous System	Sedation, ataxia, fluctuating mental status, reduced GCS, coma.[8]	Drowsiness, lethargy, sedation, delirium, coma, seizures.[3][11]	Fatigue, dizziness, seizures in overdose. [5]
Cardiovascular	Tachycardia, orthostatic hypotension.[8]	Tachycardia, hypotension, cardiac arrhythmias.[3][11]	No recurrent or relevant abnormalities reported in safety data.[5]
Anticholinergic Effects	Mild to moderate anticholinergic syndrome.[8]	Mild to moderate anticholinergic toxidrome, hypersalivation (pathognomonic).[4]	Dry mouth.[5]
Ocular	Miosis (paradoxical). [1]	Mydriasis or miosis.[4]	Not prominently reported.
Extrapyramidal Symptoms (EPS)	Delayed EPS can occur in children.[8]	Less common than typical antipsychotics.	No drug-induced Parkinsonism reported.[5]
Hematological	Not a primary feature of acute overdose.	Agranulocytosis (in chronic use or toxicity).[3][11]	Agranulocytosis (one case reported, normalized after discontinuation).[5]
Metabolic	Hyperglycemia, ketoacidosis (can be fatal).[12]	Metabolic syndrome with chronic use.[10]	Not prominently reported.
Musculoskeletal	Acute muscle toxicity (raised CPK levels).[9]	Not a primary feature of acute overdose.	Not prominently reported.

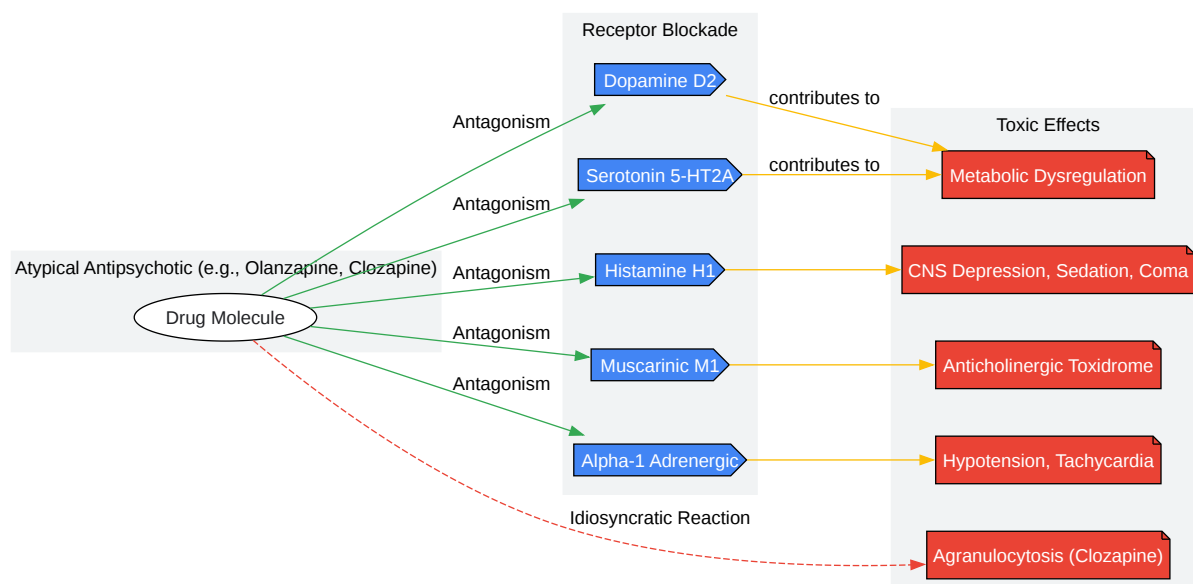
Experimental Protocols

General Protocol for Assessing Overdose Toxicity in a Clinical Setting:

- **Initial Screening:** Upon presentation of a suspected overdose, perform a 12-lead ECG, blood glucose level (BSL), and paracetamol level.[4][8]
- **ECG Monitoring:** Conduct an ECG at presentation and at 6 hours post-ingestion. If the QT interval is prolonged (>450 ms) or other abnormalities are present, continuous cardiac monitoring is required until resolution.[4]
- **Blood Level Monitoring:** While not always guiding clinical management, plasma concentrations of the drug can be measured to confirm the diagnosis.[4] For clozapine, therapeutic levels are generally 350-600 ng/mL, with toxicity more likely at levels exceeding 1000 ng/mL.[3]
- **Complete Blood Count (CBC):** For compounds like clozapine and potentially fluperlapine, regular monitoring of white blood cell count (WBC) and absolute neutrophil count (ANC) is crucial in chronic use to detect agranulocytosis.[10][11]
- **Enzyme Level Monitoring:** In cases of suspected toxicity with compounds like olanzapine, monitoring of creatine phosphokinase (CPK) for muscle toxicity is recommended.[9] For some thienobenzodiazepines like the investigational drug flumezapine, liver enzymes (SGOT, SGPT) were monitored.[13]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of these compounds is largely an extension of their pharmacological actions, involving antagonism at multiple neurotransmitter receptors.



[Click to download full resolution via product page](#)

Caption: Receptor antagonism leading to common toxic effects of atypical antipsychotics.

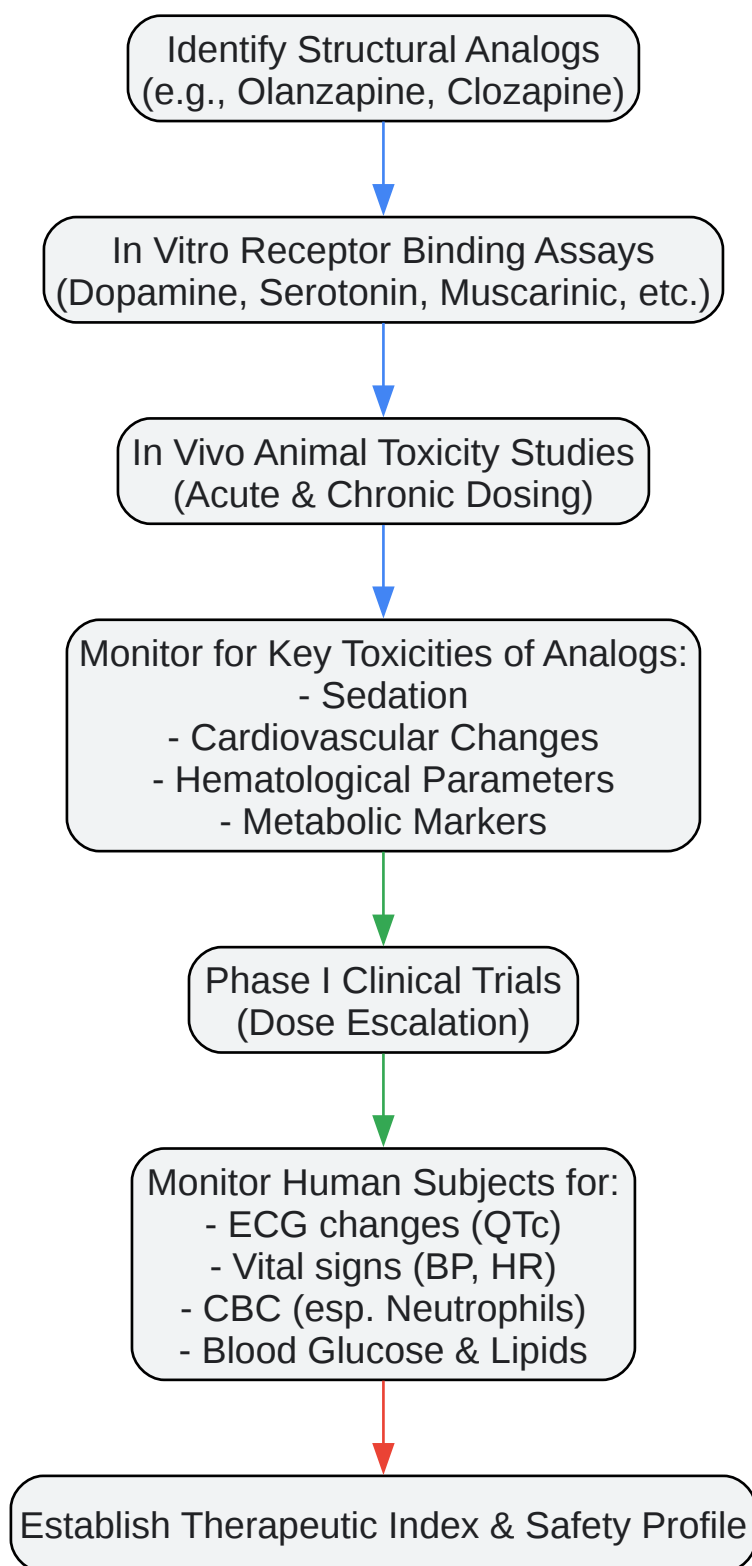
Mechanism of Action and Toxicity:

- Multi-receptor Antagonism: Olanzapine, clozapine, and fluperlapine are antagonists at dopamine (D2), serotonin (5-HT2A), histamine (H1), muscarinic (M1), and peripheral alpha-1 adrenergic receptors.[4][8]

- **CNS Depression:** Blockade of H1 receptors is a primary contributor to the dose-dependent sedation and coma observed in overdose.[8]
- **Anticholinergic Effects:** Antagonism of M1 receptors leads to anticholinergic symptoms such as dry mouth, blurred vision, urinary retention, and in severe cases, delirium.[8] Clozapine is noted for causing hypersalivation, which is an exception to the typical anticholinergic drying effects.[4]
- **Cardiovascular Effects:** Blockade of peripheral alpha-1 adrenergic receptors results in vasodilation, leading to orthostatic hypotension and reflex tachycardia.[4][8]
- **Agranulocytosis:** A serious and potentially fatal side effect, particularly associated with clozapine, is agranulocytosis, a severe reduction in white blood cells.[10][11] The exact mechanism is not fully understood but is considered an idiosyncratic reaction. Fluperlapine has also been associated with a case of agranulocytosis.[5]
- **Metabolic Syndrome:** Chronic use of olanzapine and clozapine is associated with weight gain, hyperglycemia, and dyslipidemia, collectively known as metabolic syndrome.[10][12]
- **Muscle Toxicity:** Olanzapine overdose has been linked to acute muscle injury, evidenced by elevated creatine phosphokinase (CPK) levels, potentially through its action on 5-HT2A receptors in skeletal muscle.[9]

Workflow for Comparative Toxicity Assessment

The following diagram illustrates a logical workflow for the preclinical and clinical assessment of a novel compound like **C15H16FN3OS2**, based on the profiles of comparator drugs.



[Click to download full resolution via product page](#)

Caption: A workflow for assessing the toxicity of a novel antipsychotic compound.

Conclusion

Based on the toxicological profiles of its structural and functional analogs Olanzapine, Clozapine, and Fluperlapine, a novel thienobenzodiazepine derivative such as **C15H16FN3OS2** would be anticipated to exhibit a dose-dependent central nervous system depression, cardiovascular effects such as hypotension and tachycardia, and anticholinergic symptoms in overdose. The potential for serious idiosyncratic reactions like agranulocytosis, although rare, cannot be ruled out and warrants careful monitoring in preclinical and clinical development. Furthermore, the risk of metabolic disturbances with chronic administration should be a key area of investigation. The experimental protocols and monitoring strategies outlined for the comparator compounds provide a robust framework for evaluating the safety profile of **C15H16FN3OS2**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A review of olanzapine-associated toxicity and fatality in overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienobenzodiazepine - Wikipedia [en.wikipedia.org]
- 3. The Ultimate Guide to Clozapine Toxicity: Sy | Medical Toxicology [medicaltoxic.com]
- 4. litfl.com [litfl.com]
- 5. Fluperlapine in 104 schizophrenic patients. Open multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluperlapine - Wikipedia [en.wikipedia.org]
- 7. Biochemical and pharmacological effects of fluperlapine on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. Olanzapine overdose presenting with acute muscle toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. drugs.com [drugs.com]
- 13. CA2041113C - Thienobenzodiazepine derivatives and their use as pharmaceuticals - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Comparative Toxicity Profile of C₁₅H₁₆FN₃OS₂ and Structurally Related Antipsychotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12619315#c15h16fn3os2-toxicity-profile-compared-to-similar-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com